![molecular formula C14H12N2O3S B2508728 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 477547-40-3](/img/structure/B2508728.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound that features a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This compound also includes a cyclopropane carboxamide group, which is a three-membered cycloalkane with an amide functional group. The presence of the benzo[d][1,3]dioxol-5-yl group suggests additional oxygen-containing rings that may contribute to the compound's chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related N-benzothiazol-2-yl-amides can be achieved through copper-catalyzed intramolecular cyclization processes, as demonstrated in the synthesis of various N-benzothiazol-2-yl-amides with good to excellent yields . While the specific synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry . X-ray crystallography can also be employed to determine the conformational features of these compounds . The molecular structure of the compound would likely exhibit significant non-covalent interactions, such as π-π stacking and hydrogen bonding, which could influence its biological activity and physical properties.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For instance, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been explored for their gelation behavior, indicating that these compounds can form supramolecular structures through non-covalent interactions . Additionally, the reactivity of the thiazole moiety can be exploited to construct new heterocycles, as seen in the synthesis of compounds with insecticidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzothiazol-2-yl-amides are influenced by their structural characteristics. These compounds have been found to possess biological activities such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic effects . Their physicochemical parameters, such as solubility and stability, can be tailored by modifying the functional groups attached to the benzothiazole core. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives suggests that they can form stable gels in certain solvents, which is indicative of their potential as materials with specific physical properties .
科学的研究の応用
Antibacterial Agents
Compounds structurally similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The synthesis and evaluation of these compounds reveal their potential as novel antibacterial agents, with certain derivatives displaying significant activity at non-cytotoxic concentrations (Palkar et al., 2017).
Antitumor Agents
Research into benzothiazole derivatives has identified potent antitumor agents within this class. These compounds, designed based on previous structures showing selective cytotoxicity against tumorigenic cell lines, have demonstrated excellent in vivo inhibitory effects on tumor growth, underscoring their potential in cancer therapy (Yoshida et al., 2005).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have led to compounds with moderate to excellent anticancer activity against various cancer cell lines. These findings highlight the role of structural modification in enhancing anticancer efficacy, with some derivatives outperforming reference drugs in cytotoxicity assays (Ravinaik et al., 2021).
Psychotropic and Anti-inflammatory Activities
The synthesis and characterization of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have revealed compounds with marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These compounds offer a combination of activities that may be beneficial in developing new therapeutic agents (Zablotskaya et al., 2013).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been investigated as supramolecular gelators, revealing the significant role of methyl functionality and S⋯O interaction in gelation behavior. This research provides insights into the structural requirements for gelation and the potential applications of these compounds in material science (Yadav & Ballabh, 2020).
将来の方向性
The future directions for “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. In particular, its potential antitumor activities could be of interest for future research .
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(8-1-2-8)16-14-15-10(6-20-14)9-3-4-11-12(5-9)19-7-18-11/h3-6,8H,1-2,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZLENTRSCMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

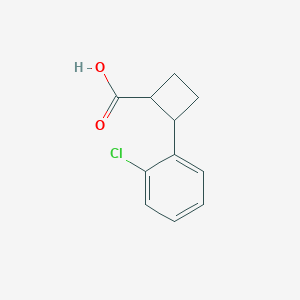
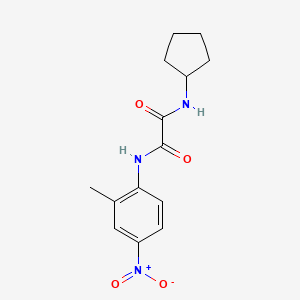
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)
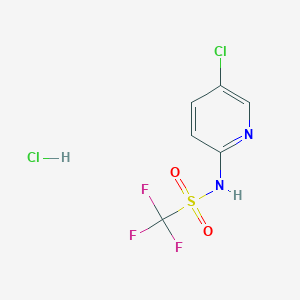
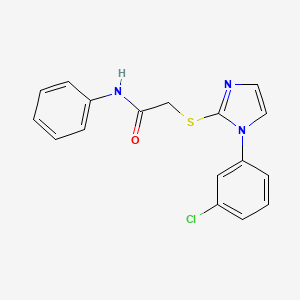
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)
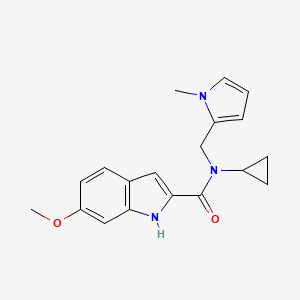
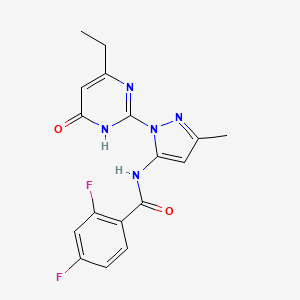
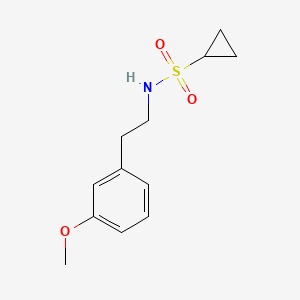
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
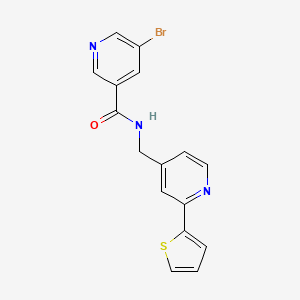
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)